molecular formula C10H10FNO B13357830 N-(4-Fluorophenyl)-N-methylacrylamide

N-(4-Fluorophenyl)-N-methylacrylamide

Cat. No.: B13357830
M. Wt: 179.19 g/mol
InChI Key: UXLJQZSIVWTOJX-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-N-methylacrylamide is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-N-methylacrylamide typically involves the reaction of 4-fluoroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorophenyl)-N-methylacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acrylamide moiety to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-(4-Fluorophenyl)-N-methylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Fluorophenyl)-N-methylacrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N-methylacrylamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The acrylamide moiety can undergo Michael addition reactions with nucleophiles in biological systems, further contributing to its biological effects .

Comparison with Similar Compounds

  • N-(4-Fluorophenyl)-N-methylacetamide
  • N-(4-Fluorophenyl)-N-methylpropionamide
  • N-(4-Fluorophenyl)-N-methylbutyramide

Comparison: N-(4-Fluorophenyl)-N-methylacrylamide is unique due to the presence of the acrylamide moiety, which imparts distinct reactivity compared to its analogs. The acrylamide group allows for additional chemical modifications and interactions, making it a versatile compound in various applications .

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-methylprop-2-enamide

InChI

InChI=1S/C10H10FNO/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h3-7H,1H2,2H3

InChI Key

UXLJQZSIVWTOJX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)C=C

Origin of Product

United States

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